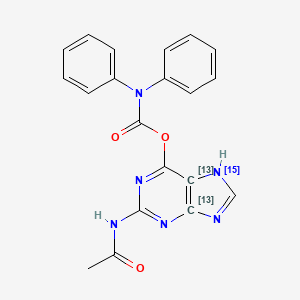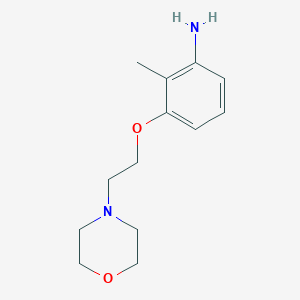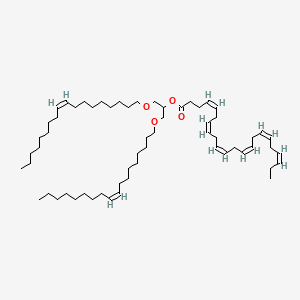
1,3-Dioleyl-2-docosahexaenoyl Glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioleyl-2-docosahexaenoyl Glycerol is a triglyceride molecule with the molecular formula C₆₁H₁₀₆O₄ and a molecular weight of 903.49 . This compound is primarily used in biochemical and proteomics research . It is composed of two oleic acid molecules and one docosahexaenoic acid (DHA) molecule esterified to a glycerol backbone.
Vorbereitungsmethoden
The synthesis of 1,3-Dioleyl-2-docosahexaenoyl Glycerol typically involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. Industrial production methods may involve enzymatic catalysis to achieve higher specificity and yield .
Analyse Chemischer Reaktionen
1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioleyl-2-docosahexaenoyl Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It serves as a substrate in enzymatic studies and lipid metabolism research.
Medicine: Research on its potential therapeutic effects, particularly related to its DHA content, which is known for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialized lipid-based products and supplements.
Wirkmechanismus
The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioleyl-2-docosahexaenoyl Glycerol can be compared with other triglycerides such as:
1,3-Dioleyl-2-palmitoyl-glycerol: Contains palmitic acid instead of DHA, leading to different physical and biochemical properties.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol: Found in human milk fat, with linoleic acid and palmitic acid instead of DHA and oleic acid.
The uniqueness of this compound lies in its DHA content, which imparts specific biological activities and potential health benefits .
Eigenschaften
Molekularformel |
C61H106O4 |
|---|---|
Molekulargewicht |
903.5 g/mol |
IUPAC-Name |
1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46- |
InChI-Schlüssel |
JEPUHYSLPOGLRE-HRQGWKQRSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


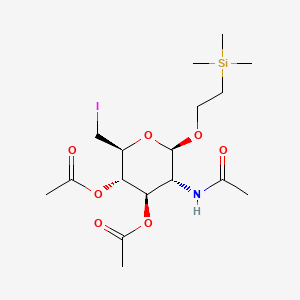
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
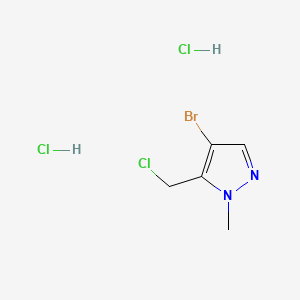
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
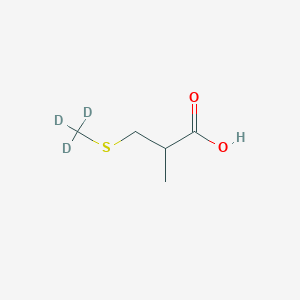
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
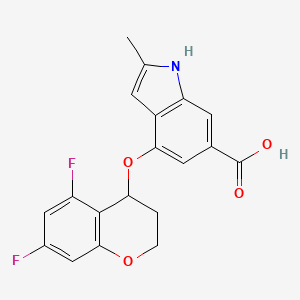
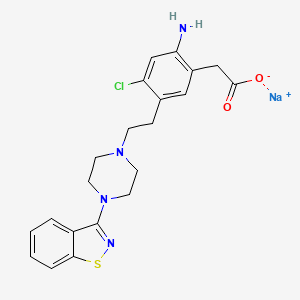
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
